molecular formula C20H45N3O7P2 B10766350 Geranylgeranyl pyrophosphate (triammonium)

Geranylgeranyl pyrophosphate (triammonium)

Cat. No.: B10766350
M. Wt: 501.5 g/mol
InChI Key: DPBMYHRTNHKGIT-XGVVNRHLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Geranylgeranyl pyrophosphate (triammonium) is synthesized through the head-to-tail condensation of three isopentenyl pyrophosphate (IPP) units with dimethylallyl pyrophosphate (DMAPP) by the enzyme geranylgeranyl pyrophosphate synthase . The reaction conditions typically involve the use of a buffer solution to maintain the pH and temperature suitable for enzyme activity.

Industrial Production Methods

In industrial settings, geranylgeranyl pyrophosphate (triammonium) is produced using microbial fermentation processes. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae are genetically engineered to overproduce the enzymes required for the synthesis of this compound . The fermentation process is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Geranylgeranyl pyrophosphate (triammonium) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different diterpenoids.

    Reduction: It can be reduced to form geranylgeraniol.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include diterpenoids, geranylgeraniol, and various substituted derivatives that have significant biological and industrial applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H45N3O7P2

Molecular Weight

501.5 g/mol

IUPAC Name

azane;phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate

InChI

InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;;

InChI Key

DPBMYHRTNHKGIT-XGVVNRHLSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C.N.N.N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C.N.N.N

Origin of Product

United States

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